

Spectroscopic Profile of 2-Fluoro-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-4-methoxypyridine**

Cat. No.: **B063832**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Fluoro-4-methoxypyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for acquiring such data are provided to aid in practical laboratory settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Fluoro-4-methoxypyridine**. These predictions are derived from the analysis of its chemical structure, data from analogous compounds, and established spectroscopic databases.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.05	d	~5.5	1H	H-6
~6.60	dd	~5.5, 2.5	1H	H-5
~6.45	d	~2.5	1H	H-3
~3.85	s	-	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (¹ J _{CF} , Hz)	Assignment
~165.0	d	~240	C-2
~162.5	s	-	C-4
~148.0	d	~15	C-6
~108.0	d	~5	C-5
~98.0	d	~35	C-3
~55.0	s	-	-OCH ₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

Chemical Shift (δ , ppm)	Multiplicity
~ -70 to -90	m

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1600-1450	Strong	C=C and C=N Stretching (Pyridine ring)
1250-1200	Strong	Asymmetric C-O-C Stretch
1050-1000	Strong	Symmetric C-O-C Stretch
1200-1100	Strong	C-F Stretch

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Proposed Fragment
127	High	[M] ⁺ (Molecular Ion)
112	Medium	[M - CH ₃] ⁺
98	Medium	[M - CHO] ⁺
84	High	[M - CH ₃ - CO] ⁺
70	Medium	[C ₄ H ₂ FN] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2-Fluoro-4-methoxypyridine** and to confirm the presence and position of the fluorine atom.

Instrumentation: A 500 MHz NMR spectrometer equipped with a multinuclear probe.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Fluoro-4-methoxypyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition (^1H NMR):
 - Transfer the solution to a 5 mm NMR tube.
 - Insert the tube into the spectrometer's probe.
 - Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.
- Data Acquisition (^{13}C NMR):
 - Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A spectral width of 200 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds are recommended to ensure proper relaxation of quaternary carbons.
- Data Acquisition (^{19}F NMR):
 - Switch the spectrometer to the ^{19}F channel.
 - Acquire a proton-decoupled ^{19}F NMR spectrum. A spectral width of 200 ppm and a relaxation delay of 2 seconds are recommended. A capillary containing a known fluorine standard (e.g., CFCl_3) can be used for referencing.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ^1H and 1 Hz for ^{13}C and ^{19}F) and perform a Fourier transform. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Fluoro-4-methoxypyridine**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of **2-Fluoro-4-methoxypyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[1]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.[3]
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Fluoro-4-methoxypyridine**.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

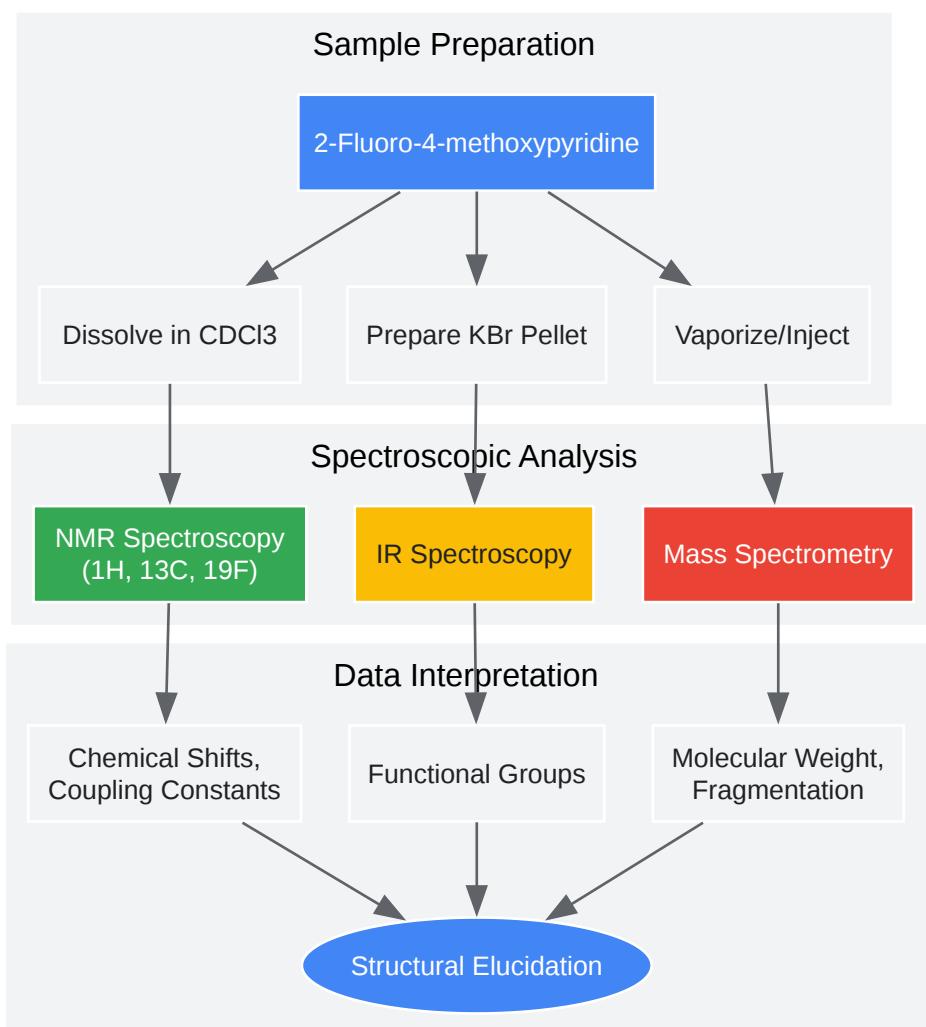
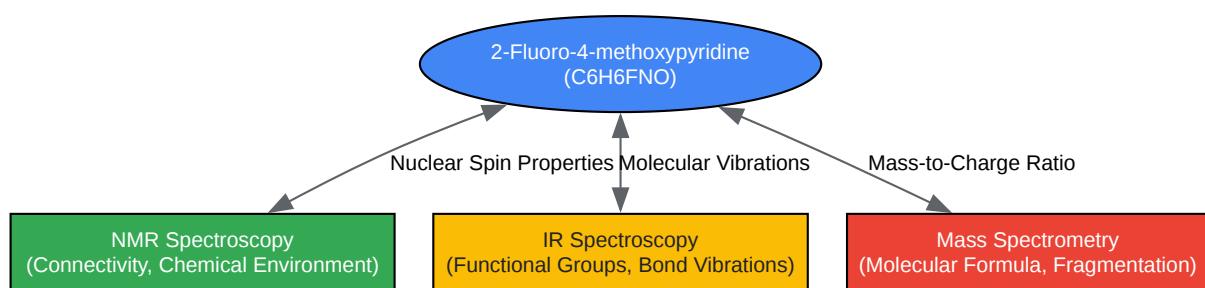
Procedure:

- Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.[4][5]
- Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

[Click to download full resolution via product page](#)*Workflow for spectroscopic analysis.*[Click to download full resolution via product page](#)

Interrelation of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b063832#spectroscopic-data-for-2-fluoro-4-methoxypyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com